ethyl 6-bromo-5-hydroxy-1-methyl-2-[(pyridin-2-ylsulfanyl)methyl]-1H-indole-3-carboxylate ethyl 6-bromo-5-hydroxy-1-methyl-2-[(pyridin-2-ylsulfanyl)methyl]-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC21454348
InChI: InChI=1S/C18H17BrN2O3S/c1-3-24-18(23)17-11-8-15(22)12(19)9-13(11)21(2)14(17)10-25-16-6-4-5-7-20-16/h4-9,22H,3,10H2,1-2H3
SMILES: CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC=N3
Molecular Formula: C18H17BrN2O3S
Molecular Weight: 421.3 g/mol

ethyl 6-bromo-5-hydroxy-1-methyl-2-[(pyridin-2-ylsulfanyl)methyl]-1H-indole-3-carboxylate

CAS No.:

Cat. No.: VC21454348

Molecular Formula: C18H17BrN2O3S

Molecular Weight: 421.3 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-bromo-5-hydroxy-1-methyl-2-[(pyridin-2-ylsulfanyl)methyl]-1H-indole-3-carboxylate -

Specification

Molecular Formula C18H17BrN2O3S
Molecular Weight 421.3 g/mol
IUPAC Name ethyl 6-bromo-5-hydroxy-1-methyl-2-(pyridin-2-ylsulfanylmethyl)indole-3-carboxylate
Standard InChI InChI=1S/C18H17BrN2O3S/c1-3-24-18(23)17-11-8-15(22)12(19)9-13(11)21(2)14(17)10-25-16-6-4-5-7-20-16/h4-9,22H,3,10H2,1-2H3
Standard InChI Key FMNDPFCKXGYZTH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC=N3
Canonical SMILES CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC=N3

Introduction

Basic Properties and Structural Overview

Molecular Composition and Identification

The compound is identified by the molecular formula C₁₈H₁₇BrN₂O₃S and a molecular weight of 421.3 g/mol. Its IUPAC name reflects the systematic arrangement of substituents on the indole core:

  • Indole core: A bicyclic aromatic system with a five-membered pyrrole ring fused to a six-membered benzene ring.

  • Substituents:

    • 6-Bromo: A bromine atom at position 6 of the indole ring.

    • 5-Hydroxy: A hydroxyl group at position 5.

    • 1-Methyl: A methyl group at position 1 of the indole nitrogen.

    • 2-[(Pyridin-2-ylsulfanyl)methyl]: A pyridin-2-ylsulfanyl methyl group at position 2.

    • 3-Carboxylate: An ethyl ester group at position 3.

The SMILES notation CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC=N3 provides a precise representation of its connectivity.

Structural Characteristics and Functional Group Analysis

Key Functional Groups and Their Roles

Functional GroupPositionRole in Reactivity/Activity
Bromine (Br)C6Electrophilic substitution site
Hydroxyl (OH)C5Hydrogen bonding, acidity
Pyridin-2-ylsulfanylC2Electron-withdrawing, sulfur-based interactions
Ethyl carboxylateC3Solubility modulation, esterase cleavage

The bromine atom at C6 serves as a reactive site for further functionalization, such as cross-coupling reactions. The hydroxyl group at C5 contributes to both intra- and intermolecular hydrogen bonding, potentially influencing solubility and molecular packing. The pyridin-2-ylsulfanyl methyl group introduces sulfur-based interactions (e.g., sulfur-π or hydrogen bonding), which may enhance binding affinity to biological targets.

Synthesis and Preparation Methods

General Synthetic Strategy

The synthesis of this compound likely involves multi-step organic transformations, including:

  • Indole core formation: Construction of the indole skeleton via methods such as the Fischer indole synthesis or cyclization reactions.

  • Functional group introduction: Sequential installation of substituents (bromine, hydroxyl, methyl, pyridin-2-ylsulfanyl methyl, and carboxylate groups).

  • Purification: Chromatographic techniques to isolate the final product.

Comparative Analysis with Related Indole Derivatives

Structural and Functional Comparisons

CompoundMolecular FormulaKey SubstituentsApplications/Relevance
Target CompoundC₁₈H₁₇BrN₂O₃SPyridin-2-ylsulfanyl methyl, bromine, hydroxylPotential therapeutic agent
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate C₁₉H₁₈BrNO₃SPhenylsulfanyl methyl, bromine, hydroxylImpurity in Arbidol, synthetic intermediate
Ethyl 6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate C₁₂H₁₂BrNO₃Bromine, hydroxyl, methylPrecursor in chromone synthesis

Implications of Substituent Variations

  • Pyridin-2-ylsulfanyl vs. Phenylsulfanyl:

    • The pyridin-2-yl group introduces an electron-deficient aromatic ring, potentially enhancing π-π interactions or metal coordination.

    • The phenylsulfanyl group (in the analogous compound) provides hydrophobicity and steric bulk, affecting solubility and binding kinetics .

  • Bromine vs. Hydrogen:

    • Bromine increases molecular weight and electrophilicity, enabling further functionalization (e.g., Suzuki coupling) .

Research Findings and Challenges

Recent Advances in Indole Derivatives

Studies on analogous compounds highlight trends:

  • Pyridyl-Substituted Chromones: Bromo-to-tributyltin exchange reactions using Pd catalysts demonstrate methods for introducing sulfur-containing groups .

  • Sulfanyl Methyl Indoles: These derivatives are explored as ligands in coordination chemistry and as intermediates in pharmaceutical synthesis .

Unresolved Challenges

  • Synthetic Yield Optimization: Palladium-catalyzed reactions often require precise conditions to achieve high yields, as seen in tributyltin-to-iodo conversions .

  • Toxicity Profiling: The bromine atom and sulfanyl group necessitate thorough toxicity studies to assess safety for therapeutic use.

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